molecular formula C8H9ClO B048549 (R)-1-(3-Chlorophenyl)ethanol CAS No. 120121-01-9

(R)-1-(3-Chlorophenyl)ethanol

Cat. No. B048549
CAS RN: 120121-01-9
M. Wt: 156.61 g/mol
InChI Key: QYUQVBHGBPRDKN-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a source of the ethyl group, such as ethyl bromide, in the presence of a base. The chirality could be introduced using a chiral catalyst or chiral auxiliary .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a chlorine atom attached to one of the carbons and an ethyl group (a two-carbon chain) attached to another. The ethyl group would bear a hydroxyl group (an oxygen atom bonded to a hydrogen atom), making it an alcohol .


Chemical Reactions Analysis

As an alcohol, this compound could undergo a variety of reactions. For example, it could be oxidized to form a ketone or an aldehyde, or it could react with a carboxylic acid to form an ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. Without specific data on “®-1-(3-Chlorophenyl)ethanol”, I can’t provide this information .

Scientific Research Applications

Synthesis of Natural Alkaloids

This compound is used in the asymmetric total synthesis of natural alkaloids, such as halichlorine and pinnaic acid . These alkaloids, found in marine organisms, have unique structures and potentially valuable biological activities, making them a focus of synthetic interest.

Research Tool in Molecular Biology

The compound can be used as a research tool in molecular biology, particularly in plasmid preparation for cloning, gene transfer, and manipulation . Its role in the preparation of plasmid DNA is critical for various research applications, including screening libraries, sequencing, and PCR amplification.

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions that should be taken when handling organic compounds include avoiding inhalation or skin contact and not exposing the compound to heat or open flames .

Future Directions

The future directions for research on a compound like “®-1-(3-Chlorophenyl)ethanol” could include studying its synthesis, reactions, and potential applications. For example, it might be interesting to investigate whether this compound has any biological activity .

properties

IUPAC Name

(1R)-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQVBHGBPRDKN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426207
Record name (R)-1-(3-Chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Chlorophenyl)ethanol

CAS RN

120121-01-9
Record name (R)-1-(3-Chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (3.8 mg, 4 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 85° C. After the mixture was cooled to room temperature, m-chloroacetophenone (0.8 mmol), i-propanol (2 mL) and a solution of potassium methoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (50 atm) at 10° C. The solvent was removed under reduced pressure, the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(m-chlorophenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Bacillus subtilis esterase (BsE) a promising biocatalyst for producing (R)-1-(3-Chlorophenyl)ethanol?

A1: BsE exhibits excellent enantioselectivity for the hydrolysis of m-substituted 1-phenylethanol acetates, consistently demonstrating an enantiomeric ratio (E) greater than 100 []. This high selectivity ensures the preferential formation of the desired (R)-enantiomer of 1-(3-Chlorophenyl)ethanol. Furthermore, BsE demonstrates a high tolerance for substrate concentrations, remaining effective even at 1 M concentration of m-substituted 1-phenylethanol acetates. This allows for efficient large-scale production, as evidenced by the successful synthesis of (R)-1-(3-Chlorophenyl)ethanol with a space-time yield of 920 g per liter per day and 97% enantiomeric excess []. These characteristics make BsE a potentially ideal biocatalyst for producing optically active (R)-1-(3-Chlorophenyl)ethanol.

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